2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-phenylbenzaldehyde with an amine and a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylphenol: A phenol analog of biphenyl with similar structural features.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: A compound with a similar biphenyl structure but different heterocyclic core.
Bifonazole: An imidazole antifungal with a biphenyl group.
Uniqueness
2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- is unique due to its specific combination of a biphenyl group and a pyrrole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-phenylphenyl)-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11H,4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARMKAUDODJLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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